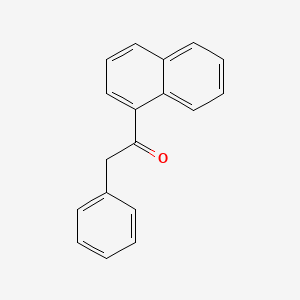

1-(Naphthalen-1-yl)-2-phenylethanone

Description

Properties

IUPAC Name |

1-naphthalen-1-yl-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O/c19-18(13-14-7-2-1-3-8-14)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWBWVYSHZGCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372771 | |

| Record name | Ethanone, 1-(1-naphthalenyl)-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-85-6 | |

| Record name | Ethanone, 1-(1-naphthalenyl)-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(naphthalen-1-yl)-2-phenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Methodologies for the Synthesis of 1 Naphthalen 1 Yl 2 Phenylethanone and Its Derivatives

Classic and Contemporary Synthetic Routes to 1-(Naphthalen-1-yl)-2-phenylethanone

Condensation Reactions in the Formation of this compound

Condensation reactions are a cornerstone of organic synthesis, enabling the construction of complex molecules from simpler precursors through the formation of carbon-carbon bonds, often with the elimination of a small molecule like water. Several types of condensation reactions can be conceptually applied to the synthesis of this compound.

Claisen Condensation: This reaction involves the base-catalyzed reaction between two esters or an ester and a carbonyl compound to form a β-keto ester or a β-diketone. wikipedia.orgorganic-chemistry.org For the synthesis of the target molecule, a mixed Claisen condensation could be envisioned between a naphthalene-containing ester and an enolizable phenyl-containing ester or ketone. organic-chemistry.org The choice of a strong, non-nucleophilic base like sodium hydride or sodium amide can improve yields. organic-chemistry.org The intramolecular version of this reaction is known as the Dieckmann condensation, which is useful for forming cyclic β-keto esters. wikipedia.orgorganic-chemistry.org

Knoevenagel Condensation: This reaction is a modification of the aldol (B89426) condensation and involves the reaction of an aldehyde or ketone with a compound having an active methylene (B1212753) group, catalyzed by a weak base like an amine. wikipedia.orgsigmaaldrich.com The product is typically an α,β-unsaturated ketone. wikipedia.orgtaylorandfrancis.com This could be a potential route to a precursor of this compound, which could then be reduced to the final product. The reaction is versatile and can be used to synthesize a wide array of substituted alkenes and bioactive compounds. taylorandfrancis.compurechemistry.org

Darzens Condensation: Also known as the glycidic ester condensation, this reaction occurs between a ketone or aldehyde and an α-haloester in the presence of a base to yield an α,β-epoxy ester. wikipedia.orgjk-sci.com This method could be employed to create an epoxy intermediate which, through subsequent rearrangement reactions, could potentially lead to the desired ketone. wikipedia.orglscollege.ac.in The reaction mechanism is similar to a base-catalyzed aldol reaction followed by an intramolecular SN2 reaction. wikipedia.orglscollege.ac.in

Thorpe-Ziegler Reaction: This is an intramolecular condensation of dinitriles catalyzed by a base, which, after acidic hydrolysis, yields a cyclic ketone. wikipedia.orglscollege.ac.in While primarily used for cyclic ketones, the principles of the Thorpe reaction, which is the intermolecular version, involve the self-condensation of aliphatic nitriles to form enamines. wikipedia.orglscollege.ac.in This might be adapted to form precursors to the target molecule.

A summary of relevant condensation reactions is provided in the table below.

| Reaction Name | Reactants | Product Type | Catalyst/Base |

| Claisen Condensation | Two esters or one ester and another carbonyl compound | β-keto ester or β-diketone | Strong base (e.g., sodium ethoxide, sodium hydride) |

| Knoevenagel Condensation | Aldehyde or ketone and an active methylene compound | α,β-unsaturated ketone | Weakly basic amine |

| Darzens Condensation | Ketone or aldehyde and an α-haloester | α,β-epoxy ester | Strong base |

| Thorpe-Ziegler Reaction | Dinitrile (intramolecular) | Cyclic ketone | Base |

Acylation Strategies and Related Carbon-Carbon Bond Formation, e.g., via Sugasawa Reaction

Acylation reactions, particularly Friedel-Crafts acylation, are a direct method for forming carbon-carbon bonds to aromatic rings. In the context of synthesizing this compound, this would involve the acylation of naphthalene (B1677914).

Friedel-Crafts Acylation: This classic method would involve the reaction of naphthalene with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction introduces the phenylacetyl group onto the naphthalene ring. A significant challenge in the Friedel-Crafts acylation of naphthalene is controlling the regioselectivity, as it can lead to a mixture of 1- and 2-substituted products. Reaction conditions, including the solvent and temperature, must be carefully optimized to favor the formation of the desired 1-isomer.

Sugasawa Reaction: The Sugasawa reaction is a modification of the Friedel-Crafts reaction that offers improved regioselectivity. It utilizes a Lewis acid, typically boron trichloride (B1173362) (BCl₃), in the presence of a nitrile as a directing group. For the synthesis of this compound, this would involve the reaction of naphthalene with phenylacetonitrile (B145931) and a Lewis acid. The nitrile group complexes with the Lewis acid and directs the acylation to the ortho position of the aromatic ring. While typically applied to phenols and anilines, the principles could be adapted for naphthalene.

Grignard Reagent-Based Syntheses of Precursors and Analogues

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. A plausible synthetic route to this compound using a Grignard reagent would involve the following steps:

Formation of the Grignard Reagent: 1-Bromonaphthalene (B1665260) can be reacted with magnesium metal in an ether solvent (such as diethyl ether or tetrahydrofuran) to form 1-naphthylmagnesium bromide.

Reaction with a Phenylacetyl Derivative: The prepared Grignard reagent can then be reacted with a suitable phenylacetyl derivative. For instance, reaction with phenylacetaldehyde (B1677652) would yield a secondary alcohol, 1-(naphthalen-1-yl)-2-phenylethan-1-ol.

Oxidation: The resulting secondary alcohol can then be oxidized to the desired ketone, this compound, using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), chromic acid (the Jones oxidation), or a Swern oxidation.

This multi-step approach offers good control over the connectivity of the final product.

Synthesis via Reaction of Anhydrous Sodium Acetate (B1210297) with Naphthalene-1,2-dicarboxylic Acid

A specific reported synthesis of this compound involves the reaction of anhydrous sodium acetate with naphthalene-1,2-dicarboxylic acid, yielding the product in 65% yield. biosynth.com This method likely proceeds through a series of steps involving decarboxylation and subsequent reaction with the acetate source, although the detailed mechanism is not extensively described in the available literature.

Advanced Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Metal-Mediated Catalysis, e.g., CuI/O₂ and PIDA-promoted Cross Dehydrogenative Coupling

Cross-dehydrogenative coupling (CDC) reactions are a powerful tool for forming carbon-carbon bonds by the direct coupling of two C-H bonds, avoiding the need for pre-functionalized starting materials.

CuI/O₂-Mediated CDC: Copper(I) iodide (CuI) in the presence of an oxidant like molecular oxygen (O₂) can catalyze the cross-dehydrogenative coupling of arenes with ketones. In this context, naphthalene could be directly coupled with a phenyl-containing ketone like acetophenone (B1666503). This approach offers a more atom-economical route compared to traditional cross-coupling reactions that require organometallic reagents and halogenated substrates.

PIDA-Promoted CDC: Phenyliodine diacetate (PIDA) is a hypervalent iodine reagent that can promote oxidative cross-coupling reactions. It can be used to facilitate the coupling of naphthalene with a suitable partner, such as a silyl (B83357) enol ether derived from a phenyl-containing ketone. The reaction would proceed through an oxidative mechanism, with PIDA acting as the oxidant to generate the reactive intermediates.

These advanced catalytic methods represent the forefront of synthetic chemistry and offer promising avenues for the efficient and environmentally benign synthesis of this compound and its derivatives.

Targeted Synthesis of Functionalized this compound Analogues

The introduction of halogen atoms and amino groups onto the aromatic rings of this compound can provide valuable handles for further functionalization and for modulating the compound's properties.

Halogenation:

The direct α-halogenation of aryl ketones is a common transformation. researchgate.net The regioselectivity of the halogenation of unsymmetrical ketones can often be controlled by the reaction conditions. In acidic solution, halogenation typically occurs at the more substituted α-carbon, whereas basic conditions favor halogenation at the less substituted position. acs.orgresearchgate.net For naphthalene systems, mechanically activated solid-state halogenation with a Pb(OAc)₄-metal halide system has been shown to yield 1-halonaphthalene as the main product with higher selectivity compared to liquid-phase reactions. google.com Furthermore, FAD-dependent halogenases like RebH have demonstrated preparative regioselective oxidative halogenation of arenes. nih.gov Metal-free regioselective halogenation of 2H-indazoles has also been achieved using N-halosuccinimides (NBS, NCS), allowing for the synthesis of mono- and poly-halogenated products under environmentally friendly conditions. nih.gov

Amination:

The introduction of an amino group can be achieved through various methods, with reductive amination and palladium-catalyzed C-N coupling reactions being prominent. Reductive amination involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. nih.govgoogle.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of aryl halides with amines, has become a powerful and versatile method for the formation of C-N bonds with a wide substrate scope and functional group tolerance. researchgate.netwikipedia.orgnumberanalytics.comnih.govsemanticscholar.org This methodology has been successfully applied to the synthesis of a variety of N-aryl compounds.

The synthesis of enantiomerically pure derivatives of this compound is of significant interest for various applications. This is typically achieved through asymmetric synthesis, employing chiral catalysts or auxiliaries to induce stereoselectivity. researchgate.netmdpi.comnih.gov

The enantioselective α-arylation of ketones is a challenging but important transformation. nih.govresearchgate.net The use of chiral ligands in palladium- or nickel-catalyzed α-arylation of ketone enolates with aryl triflates has shown high enantioselectivities. nih.gov A cobalt-catalyzed semipinacol rearrangement of α,α-diaryallylic alcohols provides access to enantioenriched α-aryl ketones with excellent enantioselectivities. st-andrews.ac.uk In this reaction, a naphthyl-substituted substrate yielded the desired product in 85% yield and 97:3 enantiomeric ratio. st-andrews.ac.uk

Chiral auxiliaries, such as oxazolidinones and camphorsultam, are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For example, the Evans aldol reaction, which utilizes chiral oxazolidinones, allows for the diastereoselective formation of two contiguous stereocenters. nih.gov The subsequent removal of the auxiliary provides the enantiomerically enriched product. While specific applications of these auxiliaries for the synthesis of this compound derivatives are not detailed in the provided search results, their general utility in asymmetric synthesis is well-established.

Table 2: Enantioselective Synthesis of α-Aryl Ketones

| Reaction Type | Catalyst/Ligand | Substrate Scope | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| Pd-catalyzed α-arylation | Difluorphos | Tetralone, indanone derivatives | 70-98% ee | nih.gov |

| Ni-catalyzed α-arylation | Difluorphos | Electron-poor aryl triflates | Up to 90% ee | nih.gov |

| Co-catalyzed semipinacol rearrangement | Chiral cobalt-salen | α,α-diaryallylic alcohols | Up to 99:1 er | st-andrews.ac.uk |

| Cu(I)-catalyzed α-arylation | Chiral bis(phosphine) dioxides | Silyl enol ethers of noncyclic ketones | Up to 95% ee | nih.gov |

Optimization and Scale-Up Considerations in Synthetic Protocols

The choice of solvent can have a profound impact on the yield and selectivity of a chemical reaction. In the context of Friedel-Crafts acylation, a common method for synthesizing aryl ketones, the solvent can influence the product distribution. For the acetylation of naphthalene, non-polar solvents such as carbon disulfide or chlorinated hydrocarbons tend to favor the formation of the 1-acetylnaphthalene (kinetic product). myttex.netstackexchange.com In contrast, polar solvents like nitrobenzene (B124822) can lead to the formation of the more thermodynamically stable 2-acetylnaphthalene. stackexchange.com This is attributed to the solubility of the intermediate acylnaphthalene-AlCl₃ complex, which is less soluble in non-polar solvents, thus preventing rearrangement to the thermodynamically favored product. stackexchange.com

In palladium-catalyzed α-arylation reactions, the solvent can also play a crucial role. While many procedures utilize organic solvents, the development of aqueous reaction conditions offers significant environmental and practical advantages. nih.gov The optimization of reaction conditions, including solvent, base, and catalyst loading, is critical for achieving high yields and selectivity in the synthesis of α-aryl ketones. nih.govbeilstein-journals.org For large-scale synthesis, factors such as cost, safety, and ease of removal become paramount in solvent selection. researchgate.netenamine.net

Table 3: Solvent Effects on the Friedel-Crafts Acetylation of Naphthalene

| Solvent | Product Ratio (1-acetyl : 2-acetyl) | Control Type | Reference |

|---|---|---|---|

| Carbon Disulfide (CS₂) | Favors 1-acetylnaphthalene | Kinetic | stackexchange.com |

| Nitrobenzene | Favors 2-acetylnaphthalene | Thermodynamic | stackexchange.com |

| 1,2-Dichloroethane | Ratio changes with concentration and time | Complex | psu.edu |

Catalyst Systems and Ligand Design

The success of the palladium-catalyzed α-arylation of ketones heavily relies on the catalyst system, which is composed of a palladium precursor and a supporting ligand. The ligand plays a crucial role in stabilizing the palladium center, promoting the key steps of the catalytic cycle (oxidative addition, transmetalation/enolate coordination, and reductive elimination), and preventing side reactions. nih.govmit.edu

Catalyst Precursors: Palladium(II) acetate (Pd(OAc)₂) and palladium(0) complexes like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common precursors for generating the active Pd(0) catalytic species. organic-chemistry.org Well-defined and air-stable pre-catalysts, such as (SIPr)Pd(Py)Cl₂ and (DtBPF)PdX₂ (X = Cl, Br), have also been developed to offer high activity and ease of handling. researchgate.netresearchgate.net In some cases, iron(III) chloride (FeCl₃) has been used to promote the annulation of aryl acetaldehydes with alkynes to form naphthalene derivatives, representing an alternative, though different, approach. researchgate.net

Ligand Design: The rational design of phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) has been instrumental in advancing the α-arylation of ketones.

Bulky, Electron-Rich Phosphines: Ligands such as 2-methyl-2'-dicyclohexylphosphinobiphenyl and di-tert-butylneopentylphosphine (B1584642) (DTBNpP) have proven effective. organic-chemistry.orgresearchgate.net The steric bulk and electron-donating properties of these ligands facilitate the reductive elimination step and stabilize the active catalytic species. Buchwald's biarylphosphines, like BrettPhos, are particularly effective for challenging transformations, including the use of less reactive nitroarenes as coupling partners. bohrium.com Ferrocenyl bisphosphine ligands, noted for their large P-Pd-P bite angle, also show high activity. researchgate.net

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form robust bonds with palladium, leading to highly stable and active catalysts. researchgate.net A novel NHC ligand design inspired by Nitron-type structures features an NH-acidic amino group that, upon deprotonation, enhances electron donation to the metal center, thereby promoting the oxidative addition of aryl chlorides, which is often the rate-limiting step. researchgate.net

The choice of ligand is critical for controlling reactivity and selectivity, especially when dealing with substrates bearing sensitive functional groups or when aiming for mono- versus diarylation. organic-chemistry.orgresearchgate.net

Table 1: Catalyst Systems and Ligands for α-Arylation of Ketones

| Catalyst/Ligand System | Substrates | Key Features |

|---|---|---|

| (DtBPF)PdX₂ (X = Cl, Br) researchgate.net | Ketones with aryl chlorides and bromides | Air-stable pre-catalyst; large bite angle ferrocenyl bisphosphine ligand. |

| Pd(OAc)₂ / DTBNpP researchgate.net | Ketones with aryl bromides and chlorides | Efficient for mild condition reactions; DTBNpP is a bulky, electron-rich phosphine. |

| Pd(OAc)₂ or Pd₂(dba)₃ / o-biphenyl phosphines organic-chemistry.org | Esters with aryl bromides | Utilizes bulky, electron-rich phosphines for monoarylation at room temperature or 80 °C. |

| [Pd(cinnamyl)Cl]₂ / JosiPhos nih.gov | Acetone with (hetero)aryl halides | Enables mono-α-arylation at room temperature with a broad substrate scope. |

| Pd(acac)₂ / BrettPhos bohrium.com | Ketones with nitroarenes | Unique catalytic activity for denitrative coupling; BrettPhos is a bulky biarylphosphine. |

Temperature, Pressure, and Reaction Time Optimization

Optimizing reaction parameters such as temperature, pressure, and time is essential for maximizing yield, minimizing side products, and ensuring an efficient process.

Temperature: The optimal temperature for the α-arylation of ketones can vary significantly depending on the reactivity of the substrates and the catalyst system employed. While some highly active catalyst systems, such as [Pd(cinnamyl)Cl]₂/JosiPhos, can facilitate the reaction at room temperature, others require elevated temperatures. nih.gov For instance, couplings with aryl bromides using a Pd(OAc)₂/DTBNpP system can proceed efficiently at 50 °C, whereas the less reactive aryl chlorides necessitate a higher temperature of 80 °C. researchgate.net Other systems may require temperatures of 100 °C or more to achieve good conversion. researchgate.net In continuous flow processes, temperature is a key variable that can be precisely controlled to optimize yield and throughput. nih.gov

Pressure: Most palladium-catalyzed α-arylation reactions are conducted at atmospheric pressure. However, in certain industrial applications involving gas-phase reactants or aiming to increase reaction rates and yields, the reaction may be performed under elevated pressure. For example, the synthesis of N-phenyl-1-naphthylamine, a related aromatic amine, can be carried out at pressures ranging from 1.5 to 10 bar to improve efficiency. google.com The influence of pressure is primarily on reaction kinetics and the solubility of gaseous reagents, though it is less commonly a key optimization parameter for standard laboratory-scale ketone arylations.

Reaction Time: The duration of the reaction is another critical parameter that needs to be optimized. Insufficient reaction time can lead to incomplete conversion, while excessively long times can result in the formation of degradation products or undesired side reactions. For certain enzymatic resolutions, peak yields were achieved within 1 to 2 hours. scirp.org In palladium-catalyzed couplings, reaction times can range from a few hours to over 24 hours, depending on the specific conditions. scirp.orgresearchgate.net Monitoring the reaction progress using techniques like TLC or GC-MS is crucial for determining the optimal reaction time to quench the reaction and maximize the yield of the desired product.

Table 2: Optimization of Reaction Conditions for Ketone Arylation

| Parameter | Typical Range | Influencing Factors & Remarks |

|---|---|---|

| Temperature | Room Temp. - 100 °C+ | Highly dependent on substrate reactivity (aryl chloride vs. bromide) and catalyst activity. researchgate.netnih.gov Higher temperatures can increase reaction rates but may also lead to side products. |

| Pressure | Atmospheric - 15 bar | Most lab-scale reactions are at atmospheric pressure. Elevated pressure is more common in industrial settings or for specific reaction types. google.com |

| Reaction Time | 1 - 24 hours | Determined by reaction kinetics. Requires monitoring to maximize yield and prevent product degradation. scirp.orgresearchgate.net Shorter times are desirable for process efficiency. |

Advanced Chemical Reactivity and Transformations of 1 Naphthalen 1 Yl 2 Phenylethanone

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group in 1-(Naphthalen-1-yl)-2-phenylethanone is a primary site for chemical reactivity, characterized by the electrophilic nature of the carbonyl carbon. This polarity allows for a variety of nucleophilic addition reactions, which are fundamental to the synthesis of more complex molecular architectures.

Reactivity with Carbon-Based Nucleophiles

The addition of carbon-based nucleophiles to the carbonyl group of this compound is a powerful method for carbon-carbon bond formation, leading to the synthesis of tertiary alcohols. Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily attack the electrophilic carbonyl carbon. saylor.orgmnstate.edu The reaction proceeds via a polar mechanism where the nucleophilic carbon of the organometallic reagent adds to the carbonyl, forming a magnesium or lithium alkoxide intermediate. wisc.educhem-station.com Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product. wisc.edu

The Wittig reaction offers a distinct pathway, converting the carbonyl group into an alkene. libretexts.orgmasterorganicchemistry.com This reaction involves a phosphorus ylide, which attacks the ketone to form a four-membered oxaphosphetane intermediate. organic-chemistry.orgudel.edu This intermediate then collapses to form the desired alkene and a phosphine (B1218219) oxide byproduct, with the geometry of the alkene being influenced by the nature of the ylide. masterorganicchemistry.comorganic-chemistry.org

Another important transformation is the Reformatsky reaction, which utilizes an organozinc reagent, typically formed from an α-halo ester and zinc dust. wikipedia.orgnumberanalytics.comlibretexts.org These "Reformatsky enolates" are less reactive than Grignard or organolithium reagents, which allows them to selectively add to ketones without reacting with other functional groups like esters. libretexts.org The reaction with this compound would produce a β-hydroxy ester after an acidic workup. libretexts.orgbeilstein-journals.org

Table 1: Reactions with Carbon-Based Nucleophiles

| Reaction Type | Reagent Example | Intermediate | Final Product |

|---|---|---|---|

| Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) | Magnesium Alkoxide | 2-(Naphthalen-1-yl)-1-phenylpropan-2-ol |

| Organolithium Addition | Phenyllithium (C₆H₅Li) | Lithium Alkoxide | 1,1-Diphenyl-2-(naphthalen-1-yl)ethanol |

| Wittig Reaction | Methylenetriphenylphosphorane ((C₆H₅)₃P=CH₂) | Oxaphosphetane | 1-(Naphthalen-1-yl)-3-phenylprop-1-ene |

| Reformatsky Reaction | Ethyl Bromoacetate (BrCH₂CO₂Et) / Zinc | Zinc Alkoxide | Ethyl 3-hydroxy-3-(naphthalen-1-yl)-4-phenylbutanoate |

Reactivity with Heteroatom Nucleophiles

Heteroatom nucleophiles, including hydrides and amines, also readily react with the carbonyl center of this compound. The reduction of the ketone to a secondary alcohol, 1-(naphthalen-1-yl)-2-phenylethanol, can be efficiently achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄). rsc.org In this reaction, a hydride ion (H⁻) acts as the nucleophile, attacking the carbonyl carbon.

Reductive amination provides a route to synthesize secondary or tertiary amines by reacting the ketone with a primary or secondary amine, respectively. sigmaaldrich.com The reaction initially forms an imine or enamine intermediate, which is then reduced in situ by a suitable reducing agent such as sodium cyanoborohydride (NaBH₃CN) or triethylsilane. sigmaaldrich.comrsc.org This transformation is a cornerstone in medicinal chemistry for creating carbon-nitrogen bonds. sigmaaldrich.com Research has specifically explored the creation of reductive amination products containing naphthalene (B1677914) and indole (B1671886) groups for binding to melanocortin receptors. nih.gov

Table 2: Reactions with Heteroatom Nucleophiles

| Reaction Type | Reagent(s) | Intermediate | Final Product |

|---|---|---|---|

| Hydride Reduction | Sodium Borohydride (NaBH₄), Methanol (B129727) | Alkoxide | 1-(Naphthalen-1-yl)-2-phenylethanol |

| Reductive Amination | Methylamine (CH₃NH₂), NaBH₃CN | Imine | N-Methyl-1-(naphthalen-1-yl)-2-phenylethanamine |

Alpha-Carbon Functionalization and Electrophilic Activation

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, possesses enhanced acidity due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting enolate anion. This enolate intermediate is a powerful nucleophile, enabling a wide range of functionalization reactions at the alpha-position.

Alpha-Arylation and Related Carbon-Carbon Bond Formations

The palladium-catalyzed α-arylation of ketones is a highly effective method for forming a carbon-carbon bond between the α-carbon of the ketone and an aromatic ring. nih.gov This reaction involves the deprotonation of this compound with a base to form the corresponding enolate. This enolate then participates in a catalytic cycle with a palladium complex and an aryl halide (or triflate). organic-chemistry.orgnih.gov The process typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the enolate and subsequent reductive elimination to yield the α-arylated ketone and regenerate the catalyst. nih.govresearchgate.net The use of sterically hindered, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands on the palladium catalyst has significantly expanded the scope of this reaction to include a wide variety of ketones and aryl halides under mild conditions. nih.govresearchgate.netresearchgate.net

Table 3: Typical Components for Palladium-Catalyzed α-Arylation

| Component | Example | Purpose |

|---|---|---|

| Arylating Agent | Bromobenzene | Source of the aryl group |

| Palladium Pre-catalyst | Pd₂(dba)₃ or (SIPr)Pd(Py)Cl₂ | Active catalyst source researchgate.net |

| Ligand | Xantphos or IHept | Stabilizes palladium and facilitates catalytic cycle organic-chemistry.orgnih.gov |

| Base | Sodium tert-butoxide (NaOᵗBu) | Generates the ketone enolate |

| Solvent | Toluene or Dioxane | Reaction medium |

Derivatization via Alpha-Substituted Intermediates (e.g., amidation, methylation, dehydration)

The nucleophilic enolate of this compound can react with various electrophiles to install a range of functional groups at the alpha-position. For this specific ketone, methylation and amidation are noted as common derivatization methods. biosynth.com

Alpha-Methylation: This is achieved by first treating the ketone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to quantitatively form the lithium enolate. This enolate then undergoes a nucleophilic substitution reaction (Sₙ2) with an electrophile such as methyl iodide to yield 1-(naphthalen-1-yl)-1-methyl-2-phenylethanone.

Alpha-Amidation: While direct amidation is less common, this functionalization can be achieved through multi-step sequences, potentially involving the formation of an α-amino ketone which is then acylated, or through reactions involving α-halo ketone intermediates.

Dehydration: Dehydration reactions can occur from derivatives of this compound. biosynth.com For example, if a β-hydroxy ketone is formed via an aldol-type reaction, subsequent dehydration under acidic or basic conditions would yield an α,β-unsaturated ketone.

Table 4: Derivatization Reactions at the Alpha-Carbon

| Reaction Type | Reagent(s) | Intermediate | Product Example |

|---|---|---|---|

| α-Methylation | 1. LDA; 2. Methyl Iodide (CH₃I) | Lithium Enolate | 1-(Naphthalen-1-yl)-1-methyl-2-phenylethanone |

| Aldol (B89426) Addition followed by Dehydration | 1. Benzaldehyde, Base; 2. Acid/Heat | β-Hydroxy Ketone | 1-(Naphthalen-1-yl)-2,3-diphenylprop-2-en-1-one |

Aromatic Ring Manipulations and Substitutions

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution (EAS). Naphthalene itself is more reactive than benzene (B151609) towards electrophiles, and substitution preferentially occurs at the 1-position (α-position). pearson.comwordpress.comlibretexts.org This preference is due to the formation of a more stable carbocation intermediate, which can be stabilized by resonance structures that keep one of the six-membered rings fully aromatic. libretexts.orgonlineorganicchemistrytutor.comyoutube.com

For example, bromination of naphthalene can be achieved with bromine, often without a Lewis acid catalyst due to naphthalene's high reactivity, to yield 1-bromonaphthalene (B1665260) as the major product. youtube.com For the substituted ketone, bromination would be expected to yield a mixture of isomers, with 5-bromo- and 8-bromo-1-(naphthalen-1-yl)-2-phenylethanone being the likely major products.

Table 5: Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent(s) | Expected Major Product(s) | Rationale |

|---|---|---|---|

| Bromination | Br₂ | 5-Bromo-1-(naphthalen-1-yl)-2-phenylethanone and 8-Bromo-1-(naphthalen-1-yl)-2-phenylethanone | The phenacyl group at C1 deactivates the first ring, directing the electrophile to the activated C5 and C8 positions of the second ring. |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-1-(naphthalen-1-yl)-2-phenylethanone and 8-Nitro-1-(naphthalen-1-yl)-2-phenylethanone | Similar directing effects as bromination, favoring substitution on the unsubstituted ring. |

| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | 5-Acetyl-1-(naphthalen-1-yl)-2-phenylethanone | The bulky nature of the acylium ion complex may further favor substitution at the less sterically hindered C5 position. wordpress.com |

Regioselective Functionalization of Naphthalene and Phenyl Moieties

The presence of two distinct aromatic systems, the naphthalene and phenyl rings, presents opportunities for regioselective functionalization. The outcome of such reactions is largely governed by the directing effects of the existing substituents and the reaction conditions employed.

Naphthalene itself typically undergoes electrophilic substitution, and the position of attack is influenced by the stability of the resulting carbocation intermediate. uomustansiriyah.edu.iqwordpress.com In substituted naphthalenes, the regioselectivity of further substitutions is a subject of considerable study. nih.govresearchgate.netresearchgate.net For 1-substituted naphthalenes, the incoming electrophile generally prefers the C4 and C5 positions. However, the bulky nature of the 2-phenylethanone substituent in this compound would likely exert significant steric hindrance, potentially influencing the regiochemical outcome of electrophilic aromatic substitution reactions. libretexts.orgpearson.com For instance, in Friedel-Crafts acylation of naphthalene, the choice of solvent can dictate the position of substitution, with less polar solvents favoring alpha-substitution and more polar solvents like nitrobenzene (B124822) favoring the less sterically hindered beta-position. uomustansiriyah.edu.iqlibretexts.org

Detailed research on the specific regioselective functionalization of this compound is not extensively documented in the provided results. However, general principles of electrophilic aromatic substitution on naphthalene derivatives suggest that nitration, halogenation, and acylation would likely occur on the naphthalene ring, with the precise location being a balance of electronic activation and steric hindrance. pearson.comdocbrown.info Functionalization of the phenyl ring is also conceivable, though the ketone group's deactivating effect would make it less susceptible to electrophilic attack than the naphthalene moiety.

Recent advancements in C-H activation strategies offer promising avenues for the regioselective functionalization of naphthalene derivatives, often utilizing directing groups to control the position of modification. nih.govresearchgate.net Such methods could potentially be applied to this compound to achieve specific C-H functionalization on either the naphthalene or phenyl ring, overriding the inherent reactivity patterns. nih.gov

Halide-Mediated Reactions and Dehydration Pathways

Halogenated derivatives of this compound can serve as versatile intermediates for further synthetic transformations. The introduction of a halogen atom can be achieved through electrophilic halogenation, with the regioselectivity following the principles discussed in the previous section. Once installed, these halide-substituted compounds can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.

Furthermore, halide-mediated reactions can facilitate the construction of more complex molecular architectures. For example, a regioselective bromine/magnesium exchange on a dihalogenated arene can generate a Grignard reagent, which can then react with various electrophiles. uni-muenchen.de While not directly demonstrated for this compound, this methodology could be adapted to its halogenated derivatives.

Dehydration pathways typically involve the removal of a water molecule from an alcohol. In the context of this compound, this would first require the reduction of the ketone to the corresponding alcohol, 1-(naphthalen-1-yl)-2-phenylethanol. Subsequent acid-catalyzed dehydration of this alcohol would likely lead to the formation of a stilbene (B7821643) derivative, 1-(naphthalen-1-yl)-2-phenyl-ethene, where a double bond is formed between the two carbon atoms of the ethanone (B97240) backbone. The regioselectivity of this elimination would be dictated by Zaitsev's rule, favoring the more substituted and conjugated alkene.

Redox Chemistry of the Ketone Moiety

The ketone functional group in this compound is a prime site for redox transformations, allowing for its conversion to either an alcohol through reduction or to an ester via oxidation.

Catalytic Hydrogenation and Selective Reduction to Alcohols

The reduction of the ketone in this compound to the corresponding secondary alcohol, 1-(naphthalen-1-yl)-2-phenylethanol, is a fundamental transformation. This can be achieved through various methods, including catalytic hydrogenation and the use of chemical reducing agents. tcichemicals.comorganic-chemistry.org

Catalytic Hydrogenation: This process typically involves the use of a metal catalyst, such as platinum, palladium, or nickel, in the presence of hydrogen gas. researchgate.netosti.gov The selective hydrogenation of the ketone group in the presence of the aromatic naphthalene and phenyl rings is generally achievable under mild conditions, as the aromatic rings require more forcing conditions to be reduced. mdpi.com For instance, the catalytic hydrogenation of acetophenone (B1666503) to phenylethanol is a well-established industrial process. rsc.org The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the hydrogenation. researchgate.netmdpi.com

Selective Reduction with Chemical Reagents: A wide array of chemical reducing agents can be employed for the selective reduction of ketones to alcohols. tcichemicals.comorganic-chemistry.orgsigmaaldrich.com Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its chemoselectivity, as it will typically not reduce other functional groups like esters or amides. nih.gov Lithium aluminum hydride is a much stronger reducing agent and will reduce a wider range of functional groups.

The stereochemistry of the resulting alcohol can be a critical consideration. The reduction of the prochiral ketone in this compound will lead to a racemic mixture of the (R)- and (S)-enantiomers of 1-(naphthalen-1-yl)-2-phenylethanol. Asymmetric reduction methods, employing chiral catalysts or reagents, can be used to produce one enantiomer in excess. researchgate.netresearchgate.net For example, the enzymatic reduction of acetophenone and its derivatives has been shown to produce chiral alcohols with high enantiomeric excess. researchgate.netnih.gov

Table 1: Comparison of Reducing Agents for Ketone Reduction

| Reducing Agent | Reactivity | Selectivity | Typical Conditions |

|---|---|---|---|

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | High | Good for ketones over arenes | H₂ gas, pressure, room temp. to elevated temp. |

| Sodium Borohydride (NaBH₄) | Moderate | High for ketones/aldehydes | Protic solvent (e.g., ethanol, methanol), room temp. |

| Lithium Aluminum Hydride (LiAlH₄) | Very High | Low (reduces many functional groups) | Anhydrous aprotic solvent (e.g., THF, ether), often at low temp. |

| Enzymatic Reduction (e.g., ADH) | High | High enantioselectivity | Aqueous buffer, specific pH and temp. |

Oxidation Pathways and Mechanisms

The oxidation of the ketone moiety in this compound can proceed through different pathways, leading to either oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group or rearrangement to form an ester.

Baeyer-Villiger Oxidation: This is a classic organic reaction that converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. organic-chemistry.orgwikipedia.orgsigmaaldrich.com The mechanism involves the migration of one of the alkyl or aryl groups attached to the carbonyl carbon to the adjacent oxygen atom of the peroxyacid. wikipedia.org The migratory aptitude of the groups determines the regioselectivity of the reaction. For this compound, the two potential migrating groups are the naphthyl group and the benzyl (B1604629) group. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgpitt.edu In this case, the migratory aptitude of the naphthyl and benzyl groups would determine which ester is formed. The reaction is known for its high stereospecificity, with the migrating group retaining its stereochemistry. pitt.edu

Table 2: Potential Oxidation Products of this compound

| Reaction Type | Oxidizing Agent | Potential Product(s) |

|---|---|---|

| Baeyer-Villiger Oxidation | m-CPBA, H₂O₂ | Benzyl 1-naphthoate (B1232437) or 1-Naphthyl 2-phenylacetate |

| Oxidative Cleavage | Strong Oxidants (e.g., KMnO₄, O₃) | Naphthalene-1-carboxylic acid and Benzoic acid |

In Depth Spectroscopic Characterization and Structural Elucidation of 1 Naphthalen 1 Yl 2 Phenylethanone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. Through the application of one- and two-dimensional NMR experiments, a complete assignment of the proton and carbon signals of 1-(naphthalen-1-yl)-2-phenylethanone has been achieved, offering deep insights into its connectivity and spatial arrangement.

Comprehensive ¹H and ¹³C NMR Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound exhibits a complex pattern of signals corresponding to the aromatic protons of the naphthalene (B1677914) and phenyl rings, as well as the methylene (B1212753) protons. The aromatic region typically displays a series of multiplets, while the methylene protons adjacent to the carbonyl group and the phenyl ring appear as a singlet. rsc.org

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of all carbon atoms within the molecule. The carbonyl carbon is characteristically observed at a downfield chemical shift. The signals for the aromatic carbons of both the naphthalene and phenyl moieties are also clearly resolved. rsc.orgrsc.org

Detailed analysis of the coupling constants (J-values) in the high-resolution ¹H NMR spectrum allows for the determination of the connectivity between adjacent protons, confirming the substitution pattern on both aromatic rings.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methylene (-CH₂-) | ~4.3 | s | - |

| Phenyl (5H) | ~7.2-7.4 | m | - |

| Naphthyl (7H) | ~7.5-8.5 | m | - |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency. The data presented is a generalized representation based on available literature.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Methylene (-CH₂-) | ~45 |

| Phenyl (C₆H₅) | ~126-135 |

| Naphthyl (C₁₀H₇) | ~124-134 |

| Carbonyl (C=O) | ~200 |

Note: The chemical shifts are approximate and can be influenced by experimental conditions.

Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Conformation

To unambiguously assign all proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For this compound, COSY spectra would confirm the coupling networks within the naphthalene and phenyl rings. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies long-range (2-3 bond) couplings between protons and carbons. HMBC is particularly valuable for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the methylene protons to the carbonyl carbon and the adjacent aromatic carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is instrumental in determining the preferred conformation of the molecule, for instance, the relative orientation of the naphthalene and phenyl rings with respect to the carbonyl group.

Chiral NMR Spectroscopy with Chiral Solvating Agents for Enantiomeric Purity Assessment

While this compound itself is not chiral, derivatives or related chiral compounds can be analyzed for their enantiomeric purity using chiral NMR spectroscopy. This technique involves the use of chiral solvating agents or chiral shift reagents. These agents form diastereomeric complexes with the enantiomers of a chiral analyte, leading to separate NMR signals for each enantiomer. This allows for the quantification of the enantiomeric excess (ee) of a sample. For instance, in the analysis of a chiral alcohol, the unreacted enantiomer can be derivatized and its diastereomeric ratio determined by ¹H NMR, providing a measure of the enzymatic reaction's selectivity. nih.gov

Vibrational Spectroscopy (FT-IR and FT-Raman)

Detailed Vibrational Mode Assignments and Band Analysis, e.g., Carbonyl Stretching

The FT-IR and FT-Raman spectra of this compound are characterized by a number of distinct absorption bands corresponding to specific vibrational modes.

Carbonyl (C=O) Stretching: The most prominent and diagnostically important band in the IR spectrum is the strong absorption corresponding to the C=O stretching vibration, typically appearing in the region of 1680-1700 cm⁻¹. researchgate.net The exact position of this band is sensitive to the electronic and steric environment of the carbonyl group.

Aromatic C-H Stretching: These vibrations are observed as a group of weaker bands in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The stretching vibrations of the methylene (-CH₂-) group are found just below 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene and phenyl rings give rise to a series of bands in the 1450-1600 cm⁻¹ region.

Other Vibrations: The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bands arising from various bending, rocking, and twisting vibrations of the molecular skeleton.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Carbonyl (C=O) Stretch | 1700-1680 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

Note: The frequencies are approximate and can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Conformational Analysis and Intermolecular Interactions via Vibrational Spectroscopy

The vibrational spectra can also offer insights into the conformational isomers of this compound. nih.gov Different spatial arrangements of the phenyl and naphthyl groups relative to the carbonyl moiety can lead to subtle shifts in the vibrational frequencies, particularly those of the carbonyl stretch and the out-of-plane bending modes. By comparing experimental spectra with theoretical calculations for different conformers, it is possible to deduce the most stable conformation in the solid state or in solution. nih.gov

Furthermore, intermolecular interactions, such as hydrogen bonding in the presence of suitable solvents or in the crystalline state, can significantly influence the vibrational frequencies. For example, a shift in the carbonyl stretching frequency to a lower wavenumber can indicate the presence of hydrogen bonding interactions involving the carbonyl oxygen.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Precise Mass Determination and Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. wiley.com This precision allows for the unambiguous determination of the elemental formula of a compound, as each formula has a unique theoretical exact mass based on the masses of its constituent isotopes. For this compound, the molecular formula is C₁₈H₁₄O. biosynth.com

The verification process involves comparing the experimentally measured accurate mass with the theoretically calculated monoisotopic mass. The difference, or mass error, is typically expressed in parts per million (ppm) and must fall within a narrow tolerance (usually <5 ppm) to confirm the elemental composition. wiley.com This high degree of accuracy is essential for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Table 1: Elemental Composition and Precise Mass of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄O |

| Constituent Atoms | 18 x Carbon, 14 x Hydrogen, 1 x Oxygen |

| Nominal Mass | 246 Da |

| Theoretical Monoisotopic Mass | 246.104465 Da |

| Hypothetical Measured Mass | 246.104210 Da |

| Mass Error | -1.04 ppm |

Fragmentation Pathway Elucidation and Structural Isomer Differentiation

In mass spectrometry, molecules are ionized and then fragmented into smaller, charged pieces. The pattern of these fragments serves as a molecular fingerprint that can be used to elucidate the original structure. For this compound, the fragmentation is dictated by the ketone functional group and the aromatic rings. libretexts.org

The most probable fragmentation pathway involves alpha-cleavage, where the bond adjacent to the carbonyl group breaks. This can occur on either side of the carbonyl.

Pathway A: Cleavage of the bond between the carbonyl carbon and the methylene (CH₂) group. This yields a stable naphthoyl cation (C₁₀H₇CO⁺).

Pathway B: Cleavage of the bond between the methylene (CH₂) group and the phenyl ring. This results in the formation of a benzyl (B1604629) cation (C₇H₇⁺), which often rearranges to the highly stable tropylium (B1234903) ion. libretexts.org

The relative abundance of these key fragments helps confirm the connectivity of the atoms. The strong molecular ion peak, characteristic of aromatic compounds, is also expected to be present. libretexts.org

This fragmentation pattern allows for the differentiation of structural isomers. For instance, an isomer such as 2-(naphthalen-1-yl)-1-phenylethanone would yield a prominent benzoyl cation (C₆H₅CO⁺) and a naphthylmethyl cation (C₁₀H₇CH₂⁺) instead. The mass spectra of 1-(naphthalen-1-yl)- and 1-(naphthalen-2-yl)-2-phenylethanone (B158091) would likely show similar primary fragments (naphthoyl and benzyl cations), but the relative intensities might differ due to the different steric and electronic environments of the naphthalene isomers.

Table 2: Proposed Mass Fragments of this compound

| m/z (Mass-to-Charge Ratio) | Ion Structure | Proposed Fragment Name |

|---|---|---|

| 246 | [C₁₈H₁₄O]⁺ | Molecular Ion |

| 155 | [C₁₀H₇CO]⁺ | Naphthoyl Cation |

| 127 | [C₁₀H₇]⁺ | Naphthyl Cation |

| 91 | [C₇H₇]⁺ | Tropylium Cation (from Benzyl Cation) |

Derivatization Strategies for Enhanced LC-MS/MS Detection

For quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), particularly for trace-level detection, chemical derivatization is a common strategy to enhance sensitivity. researchgate.netnih.gov Ketones like this compound may exhibit moderate ionization efficiency. Derivatization aims to introduce a functional group that is more readily ionized, thereby increasing the signal response. nih.govnih.gov

Several reagents are effective for derivatizing the carbonyl group of ketones. researchgate.net These reactions typically involve the condensation of the reagent with the ketone to form a new, more easily detectable product. The primary benefits of this approach include improved ionization efficiency, enhanced chromatographic separation of isomers, and increased selectivity of the assay. nih.govnih.gov

Table 3: Common Derivatization Reagents for Ketones in LC-MS/MS

| Derivatization Reagent | Target Functional Group | Advantage for LC-MS/MS |

|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (Ketone/Aldehyde) | Forms stable hydrazones, enhances detectability. researchgate.net |

| Girard's Reagents (T or P) | Carbonyl (Ketone/Aldehyde) | Introduces a permanent positive charge (quaternary ammonium), significantly boosting ESI-MS sensitivity. nih.gov |

| Dansylhydrazine | Carbonyl (Ketone/Aldehyde) | Adds a dansyl group, which improves ionization and allows for fluorescence detection. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic structure and conjugated systems.

Absorption and Emission Spectra Analysis

The UV-Vis absorption spectrum of this compound is primarily determined by the electronic transitions within its chromophores: the naphthalene ring, the phenyl ring, and the carbonyl group. The extensive π-system of the naphthalene moiety is the dominant contributor to the spectrum.

Naphthalene itself displays two main absorption bands: a high-energy, intense band (¹Lₐ) and a lower-energy, weaker band with fine structure (¹Lₑ). researchgate.net In this compound, these transitions are modified by the phenylethanone substituent. The conjugation of the carbonyl group with the naphthalene ring causes a bathochromic shift (a shift to longer wavelengths) of the π→π* transitions. libretexts.org Additionally, the carbonyl group introduces a weak n→π* transition, which is formally forbidden and appears at a longer wavelength than the π→π* bands. libretexts.org

As a naphthalene derivative, the compound is expected to be fluorescent. The emission spectrum would likely originate from the lowest excited singlet state (S₁) and exhibit the characteristic structured emission profile of the naphthalene fluorophore, although its peak position and quantum yield would be influenced by the attached phenacyl group.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π→π | Naphthalene & Phenyl Rings | ~220-320 nm | High |

| n→π | Carbonyl Group (C=O) | >300 nm | Low |

Solvatochromic Effects and Intramolecular Charge Transfer Mechanisms

Solvatochromism refers to the change in the position of absorption or emission bands upon changing the polarity of the solvent. Such shifts indicate a difference in the dipole moment between the ground and excited states of the molecule.

In this compound, the naphthalene ring can act as an electron donor and the carbonyl group as an electron acceptor. However, the insulating methylene (CH₂) spacer between the naphthalene ring and the phenyl ketone moiety disrupts direct π-conjugation. This separation makes a strong, through-bond intramolecular charge transfer (ICT) mechanism less likely. Significant ICT typically requires more direct electronic communication between the donor and acceptor groups. nih.govrsc.org

Despite the lack of direct conjugation, some solvatochromic effects are still expected:

n→π Transition:* This absorption band is predicted to undergo a hypsochromic (blue) shift as solvent polarity increases. This is due to the stabilization of the lone pair of electrons on the ground-state oxygen atom by polar solvents, which increases the energy required for the transition. rsc.org

π→π Transitions:* These bands may exhibit a modest bathochromic (red) shift in more polar solvents, as the excited state is generally more polar than the ground state and is thus stabilized by polar environments. rsc.org

Emission: If there is any degree of charge separation in the excited state, even if weak, the emission spectrum would show a bathochromic shift with increasing solvent polarity. A large shift would be indicative of a significant ICT character in the emitting state. nih.gov The observation of pronounced solvatochromism in the emission spectrum would suggest that a planar intramolecular charge transfer (PICT) state is formed upon excitation, a phenomenon seen in other donor-acceptor naphthalenes. nih.govmdpi.com

Table 5: Predicted Solvatochromic Shifts for this compound

| Transition | Effect of Increasing Solvent Polarity | Reason |

|---|---|---|

| n→π* Absorption | Hypsochromic Shift (Blue Shift) | Stabilization of the ground state lone pair electrons. rsc.org |

| π→π* Absorption | Bathochromic Shift (Red Shift) | Stabilization of the more polar π* excited state. rsc.org |

| Fluorescence Emission | Bathochromic Shift (Red Shift) | Stabilization of a polar excited state, potentially with some ICT character. nih.gov |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

A comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield any publicly available single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its solid-state structure, including crystallographic parameters and intermolecular interactions based on experimental X-ray data, cannot be provided at this time.

Similarly, a thorough review of published computational chemistry studies revealed no specific theoretical predictions for the solid-state structure or conformational analysis of this compound. While density functional theory (DFT) calculations and other molecular modeling techniques are commonly employed to predict the geometric and conformational properties of molecules in the absence of experimental data, no such studies have been reported for the title compound.

Therefore, the generation of data tables containing crystallographic information and a discussion of detailed research findings on the solid-state structure and conformational analysis of this compound is not possible based on currently accessible scientific information.

Computational Chemistry and Theoretical Investigations of 1 Naphthalen 1 Yl 2 Phenylethanone

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to study the properties of organic molecules by calculating the electron density rather than the complex many-electron wavefunction. nih.gov Methods like the popular B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), are frequently employed to predict a molecule's geometry, energy, and electronic properties. acs.org

A primary step in any computational analysis is geometry optimization, which locates the minimum energy structure of a molecule on its potential energy surface. acs.org This process determines the most stable three-dimensional arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral (torsional) angles.

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths) based on Typical Values for Similar Aromatic Ketones This table presents expected, representative values for 1-(naphthalen-1-yl)-2-phenylethanone based on published data for analogous compounds. acs.org

| Parameter | Bond Type | Expected Bond Length (Å) |

|---|---|---|

| r(C=O) | Ketone Carbonyl | ~1.22 |

| r(C-C) | Naphthyl-Carbonyl | ~1.49 |

| r(C-C) | Carbonyl-Methylene | ~1.51 |

| r(C-C) | Methylene-Phenyl | ~1.52 |

| r(C-C) | Aromatic (Naphthalene/Phenyl) | ~1.37 - 1.46 |

| r(C-H) | Aromatic | ~1.08 |

| r(C-H) | Aliphatic (Methylene) | ~1.10 |

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. samipubco.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. samipubco.comschrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, whereas a large gap indicates higher stability. researchgate.net For aromatic ketones, the HOMO is typically localized on the electron-rich aromatic systems (the naphthalene (B1677914) and phenyl rings), while the LUMO is often centered around the electron-withdrawing carbonyl group and adjacent conjugated systems. Calculations on naphthalene itself show a HOMO-LUMO gap of around 4.75 eV. samipubco.com The presence of the phenyl ethanone (B97240) substituent would be expected to modify this value.

Mulliken population analysis or other charge-assignment schemes can be used to calculate the distribution of electronic charge on each atom. In this compound, the oxygen atom of the carbonyl group is expected to carry a significant negative charge due to its high electronegativity, making the adjacent carbonyl carbon atom electrophilic.

Table 2: Illustrative Frontier Molecular Orbital Energies based on Similar Aromatic Systems This table shows representative values to illustrate the concept of HOMO-LUMO analysis. samipubco.comresearchgate.netresearchgate.net

| Parameter | Typical Value (eV) | Implication |

|---|---|---|

| E(HOMO) | -5.8 to -6.2 | Energy of the highest occupied molecular orbital (electron donating capability) |

| E(LUMO) | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital (electron accepting capability) |

| ΔE (HOMO-LUMO Gap) | 3.6 to 4.5 | Indicates chemical reactivity and kinetic stability |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized Lewis-like structures (bonds and lone pairs). materialsciencejournal.orgq-chem.com This method is particularly useful for quantifying intramolecular charge transfer, electron delocalization, and hyperconjugative interactions. researchgate.net

The analysis involves evaluating the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is estimated using second-order perturbation theory, which calculates a stabilization energy, E(2). materialsciencejournal.org A large E(2) value indicates a strong electronic interaction, such as delocalization from a lone pair into an antibonding orbital (n→π) or from a bonding orbital into another antibonding orbital (π→π). researchgate.net

Table 3: Illustrative NBO Analysis - Major Donor-Acceptor Interactions This table presents hypothetical but representative intramolecular interactions that would be expected for the title compound. materialsciencejournal.orgresearchgate.net

| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) - Illustrative | Significance |

|---|---|---|---|---|

| π(C-C) Naphthyl | π(C-C) Naphthyl | π → π | ~20-25 | Aromatic delocalization and stability |

| π(C-C) Phenyl | π(C-C) Phenyl | π → π | ~20-25 | Aromatic delocalization and stability |

| n(O) Carbonyl | π(C-C) Naphthyl | n → π | ~5-10 | Conjugation of carbonyl with naphthalene ring |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). youtube.com Green and yellow represent intermediate potentials.

For this compound, the MEP map would show a region of high negative potential (red) around the carbonyl oxygen atom due to its lone pairs. The hydrogen atoms of the aromatic rings would likely show regions of positive potential (blueish), and the π-systems of the naphthalene and phenyl rings would appear as regions of intermediate negative potential (yellow to orange).

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules, such as van der Waals forces, hydrogen bonds, and steric repulsion. This analysis helps in understanding how the molecule might interact with other molecules or pack in a crystal lattice.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational methods are highly effective at predicting spectroscopic data, which can then be compared with experimental results to confirm or elucidate a molecule's structure.

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then used to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The calculated shifts are often linearly correlated with experimental spectra, providing a powerful tool for structural assignment, especially for complex molecules with many similar signals. researchgate.net

For this compound, GIAO calculations would predict the chemical shifts for all hydrogen and carbon atoms. The aromatic protons of the naphthalene and phenyl rings would appear in the characteristic downfield region (typically 7.0-9.0 ppm). The two protons of the methylene (B1212753) bridge (-CH₂-) would be expected in the aliphatic region, likely around 3.5-4.5 ppm, influenced by the adjacent electron-withdrawing carbonyl and phenyl groups. In the ¹³C NMR spectrum, the carbonyl carbon would be the most downfield signal (often >190 ppm), while the aromatic carbons would resonate in the 120-140 ppm range.

Table 4: Illustrative Comparison of Experimental vs. GIAO-Calculated NMR Chemical Shifts (δ, ppm) This table shows a hypothetical correlation for representative atoms to illustrate the application of the GIAO method. nih.govresearchgate.net

| Atom Type | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) |

|---|---|---|

| Aromatic Protons (H) | 7.2 - 8.5 | 7.1 - 8.4 |

| Methylene Protons (-CH₂-) (H) | ~4.3 | ~4.2 |

| Carbonyl Carbon (C=O) | ~198 | ~197 |

| Aromatic Carbons (C) | 125 - 138 | 124 - 137 |

| Methylene Carbon (-CH₂-) (C) | ~45 | ~44 |

Theoretical Vibrational Spectra and Potential Energy Distribution Analysis

Theoretical vibrational spectroscopy, through methods like Density Functional Theory (DFT), serves as a powerful tool for understanding the molecular structure and bonding of this compound. By calculating the harmonic vibrational frequencies, researchers can predict the infrared (IR) and Raman spectra of the molecule. These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.govnih.govsci-hub.se

The calculated frequencies often exhibit deviations from experimental values due to the harmonic approximation. To bridge this gap, the computed wavenumbers are commonly scaled using a scaling factor, which improves the agreement with experimental data. researchgate.net

A crucial step in the analysis is the detailed assignment of each vibrational mode. This is accomplished using Potential Energy Distribution (PED) analysis, frequently carried out with software like VEDA (Vibrational Energy Distribution Analysis). researchgate.netnih.govsigmaaldrich.com PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal vibrational mode. nih.govsigmaaldrich.comresearchgate.net This allows for a precise and unambiguous assignment of the spectral bands.

For this compound, the vibrational spectrum can be conceptually divided into modes associated with the naphthalene ring, the phenyl ring, and the ethylenone bridge.

Naphthalene and Phenyl Ring Vibrations : The C-H stretching vibrations of the aromatic rings are typically observed in the 3100–3000 cm⁻¹ region. nih.gov In-plane C-H bending vibrations appear in the 1500–1000 cm⁻¹ range, often coupled with C-C stretching modes. nih.gov The C-C stretching vibrations within the rings give rise to characteristic bands in the 1600-1400 cm⁻¹ region.

Carbonyl Group Vibrations : The C=O stretching vibration of the ketone group is a prominent feature in the IR spectrum, typically appearing as a strong band in the 1700-1650 cm⁻¹ range. Its exact position is sensitive to the electronic and steric environment.

Methylene Bridge Vibrations : The CH₂ group introduces its own characteristic vibrations, including symmetric and asymmetric stretching modes (typically 2950-2850 cm⁻¹) and bending (scissoring) modes around 1450 cm⁻¹.

The table below illustrates a sample of theoretical vibrational frequencies and their PED assignments for a molecule with similar functional groups.

| Calculated Frequency (cm⁻¹) | PED Assignment and Contribution (%) | Vibrational Mode |

| 3078 | ν(C-H) (98) | Naphthalene C-H Stretch |

| 3050 | ν(C-H) (99) | Phenyl C-H Stretch |

| 2945 | νas(CH₂) (95) | Asymmetric CH₂ Stretch |

| 1685 | ν(C=O) (85), ν(C-C) (10) | Carbonyl Stretch |

| 1595 | ν(C-C) (70), δ(C-C-H) (20) | Naphthalene Ring C-C Stretch |

| 1455 | δ(CH₂) (80) | Methylene Scissoring |

| 887 | γ(C-H) (75) | Naphthalene C-H Out-of-Plane Bend |

Note: This table is a representative example based on data for analogous structures. nih.gov ν: stretching; δ: in-plane bending; γ: out-of-plane bending.

Time-Dependent DFT (TD-DFT) for Electronic Absorption and Emission Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a standard quantum chemical method for investigating the electronic excited states of molecules. researchgate.netiaea.org It allows for the calculation of vertical excitation energies and oscillator strengths, which can be used to simulate the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. researchgate.net The choice of functional, such as PBE0 or CAM-B3LYP, and a sufficiently flexible basis set (e.g., 6-311+G(2d,p)) is critical for obtaining accurate results. researchgate.net

To account for the influence of a solvent environment on the electronic spectra, calculations are often performed using a solvent model, like the Polarizable Continuum Model (PCM). researchgate.net This approach simulates the bulk solvent effect on the electronic transitions.

The analysis of TD-DFT results provides insights into the nature of electronic transitions. For aromatic ketones like this compound, the spectrum is typically characterized by:

π → π* transitions : These are usually high-intensity absorptions associated with the excitation of electrons within the π-systems of the naphthalene and phenyl rings.

n → π* transitions : These lower-intensity transitions involve the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital of the conjugated system.

By analyzing the molecular orbitals involved in each transition (e.g., HOMO to LUMO), researchers can characterize the transitions as intramolecular charge transfer (ICT) or locally excited (LE) states. ucf.edu Furthermore, TD-DFT can be used to optimize the geometry of the first excited state, allowing for the prediction of fluorescence (emission) energies.

A hypothetical TD-DFT calculation for this compound in a solvent might yield the following results.

| Excitation | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

| S₀ → S₁ | 380 | 0.05 | HOMO-1 → LUMO | n → π |

| S₀ → S₂ | 310 | 0.65 | HOMO → LUMO | π → π |

| S₀ → S₃ | 285 | 0.40 | HOMO-2 → LUMO | π → π |

| S₀ → S₄ | 250 | 0.85 | HOMO → LUMO+1 | π → π (ICT) |

Note: This table presents illustrative data based on typical results for aromatic ketones.

Nonlinear Optical (NLO) Properties and Molecular Hyperpolarizabilities

Organic molecules with extended π-conjugated systems, like this compound, are of interest for their potential nonlinear optical (NLO) properties. analis.com.mynih.gov NLO materials can alter the properties of light passing through them and are crucial for applications in optoelectronics, including frequency conversion and optical switching. analis.com.my The NLO response of a molecule is governed by its hyperpolarizabilities.

Computation of Dipole Moments, Polarizabilities, and First Hyperpolarizabilities

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules by calculating their electric dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β). analis.com.myresearchgate.netresearchgate.net These properties describe how the electron density of a molecule is distorted by an external electric field.

Polarizability (α) : Describes the linear response of the molecular dipole moment to an electric field. The average polarizability is calculated as: ⟨α⟩ = (αₓₓ + αᵧᵧ + αzz)/3

First Hyperpolarizability (β) : Represents the second-order, nonlinear response of the molecule to the electric field. It is a third-rank tensor with multiple components. The total (or static) first hyperpolarizability (β_tot) is a key value for NLO characterization and is calculated from the individual tensor components. analis.com.my

These parameters are typically computed using a finite field approach, where the molecular energy or dipole moment is calculated under various applied electric fields. nih.gov A large difference in dipole moment between the ground and excited states, and a significant β value, are indicators of a promising NLO material.

| Property | Component | Calculated Value (a.u.) |

| Dipole Moment (μ) | μₓ | -1.5 |

| μᵧ | 2.5 | |

| μz | 0.2 | |

| μ_total | 2.9 | |

| Polarizability (α) | ⟨α⟩ | 210 |

| First Hyperpolarizability (β) | βₓ | 350 |

| βᵧ | -150 | |

| βz | 25 | |

| β_total | 420 x 10⁻³⁰ esu |

Note: This table contains hypothetical values for illustrative purposes, based on data for similar NLO chromophores. analis.com.my

Two-Photon Absorption (TPA) Cross-Section Studies

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. nih.gov This phenomenon is the basis for applications such as two-photon microscopy, 3D data storage, and photodynamic therapy. ucf.edunih.gov The efficiency of this process is quantified by the TPA cross-section (σ₂), typically measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹).

Quantum chemical calculations can predict the TPA cross-section by evaluating the transition moments between the ground state and the final excited state via intermediate virtual states. rsc.org For non-centrosymmetric molecules like this compound, the selection rules for one-photon absorption (OPA) and TPA are not mutually exclusive, meaning some states can be both one- and two-photon active. nih.gov